tert-butyl N-(oxan-4-yl)carbamate

Description

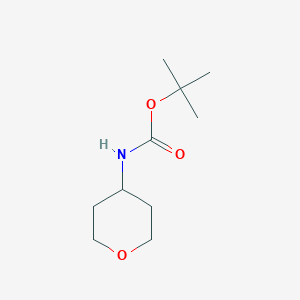

tert-Butyl N-(oxan-4-yl)carbamate is a carbamate derivative featuring a tetrahydropyran (oxan) ring system. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.25 g/mol, and it is registered under CAS number 34637-22-4 . The compound consists of a tert-butoxycarbonyl (Boc) group attached to the nitrogen of an oxan-4-ylamine, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical research. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. Its tetrahydropyran core provides structural rigidity and influences solubility and conformational preferences, which are critical for drug design .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-(oxan-4-yl)carbamate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-4-6-13-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

PWBNBKBFANDLDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method involves the use of catalytic amounts of zinc triflate (Zn(OTf)2) and tetrabutyl ammonium bromide to facilitate the reaction . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(oxan-4-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxan-4-yl carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: The compound can participate in substitution reactions where the tert-butyl group or the oxan-4-yl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(oxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: It is also used in the synthesis of aloperine derivatives with potential anti-HIV activity .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional sites. Additionally, the oxan-4-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Hydroxymethyl Modification

tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate (CAS 1029716-09-3) introduces a hydroxymethyl group, enhancing polarity and aqueous solubility compared to the parent compound. This modification is advantageous in prodrug design or for improving bioavailability in hydrophilic environments .

Aromatic and Polar Groups

The 4-hydroxyphenyl derivative (CAS 863615-19-4) incorporates aromaticity, enabling π-π interactions with biological targets. Such analogs are explored in kinase inhibitor development, where aromatic stacking is critical .

Electron-Withdrawing Cyano Group

This property is leveraged in synthesizing heterocycles or bioactive molecules .

Ketone and Extended Chains

tert-Butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate (CAS 1795516-42-5) features a ketone and extended alkyl chain, facilitating conjugation or crosslinking in peptide mimetics and polymer chemistry .

Heterocyclic Integration

The thiazole-containing derivative (CAS 2174002-59-4) merges a thiazole ring with the oxan scaffold, a common motif in antiviral and antimicrobial agents. This structural hybrid broadens interaction capabilities with enzymes or receptors .

Broader Structural Analogs

These analogs prioritize steric effects (bicyclo systems) or electronic modulation (trifluoromethyl groups) for specialized applications, such as CNS drug penetration or metabolic stability .

Research and Industrial Relevance

The this compound scaffold is a cornerstone in fragment-based drug discovery. Its simplicity allows rapid derivatization, as evidenced by its prominence in building block catalogues (Enamine, PharmaBlock) . For example:

Biological Activity

tert-butyl N-(oxan-4-yl)carbamate is a carbamate derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique oxan-4-yl structure, which contributes to its distinct chemical properties and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 213.28 g/mol

- Functional Groups :

- Tert-butyl group

- Carbamate group

- Oxane (tetrahydrofuran) moiety

The presence of these groups allows for diverse chemical transformations and interactions with biological targets, making it a compound of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxan-4-yl group can participate in hydrogen bonding, influencing the compound's overall biological activity.

1. Antiviral Activity

Research indicates that this compound exhibits potential antiviral properties, particularly against HIV. It has been utilized in the synthesis of aloperine derivatives, which have shown anti-HIV activity.

2. Enzyme Modulation

The compound may modulate enzyme activity, contributing to its pharmacological properties. Its interactions with various biomolecules suggest that it could influence biochemical pathways related to signal transduction and metabolic regulation.

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. However, further investigation is necessary to elucidate its mechanisms of action and therapeutic efficacy.

Case Study 1: Anti-HIV Activity

In a study examining the synthesis of aloperine derivatives from this compound, researchers found that certain derivatives exhibited significant inhibitory effects on HIV replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry or replication processes.

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit enzyme activity through covalent modification, leading to altered metabolic responses in treated cells.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate | Contains aminoethyl moiety | Potential enzyme modulation |

| tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate | Hydroxymethyl group present | Antiviral properties |

| tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate | Amino group linked to oxane | Anti-inflammatory effects |

Safety and Toxicology

Safety data indicate that this compound can cause skin irritation and serious eye damage upon exposure. Therefore, handling precautions should be observed when working with this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.